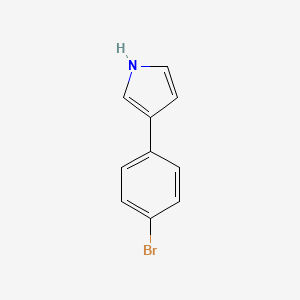
3-(4-bromophenyl)-1H-pyrrole
Vue d'ensemble
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. This could include the types of reactions involved, the conditions under which these reactions occur, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine this information.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
-
Ethyl 3-(4-bromophenyl)propionate
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application : These derivatives have been studied for their antimicrobial and antiproliferative (anticancer) activities .
- Methods of Application : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The results revealed that some of the compounds have promising antimicrobial activity. Some compounds were also found to be active against the breast cancer cell line .
-
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- Application : This compound is used as a molecular building block for side-chain liquid crystal oligomers and polymers .
- Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
- Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
-
1,3,6,8-tetrabromopyrene (TBP) and 1,3,5-tris (4-bromophenyl)benzene (TBB)
- Application : These compounds are used to synthesize a series of porous covalent organic polymers (COPs) using the Ni-catalyzed Yamamoto reaction .
- Methods of Application : By manipulating the reactive ratios of two monomers, the color tailoring of the resultant COP samples was achieved .
- Results or Outcomes : These porous COPs can serve as luminescent sensors for highly sensitive and selective sensing of nitroaromatic explosives and metal ions .
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Orientations Futures
This would involve a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or reactivity, or ways in which its synthesis could be improved.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWRYTQJPDTAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468543 | |
| Record name | 3-(4-bromophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1H-pyrrole | |
CAS RN |
848006-35-9 | |
| Record name | 3-(4-bromophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



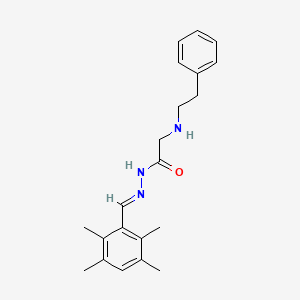
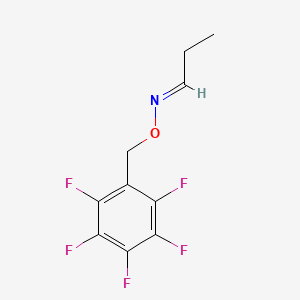
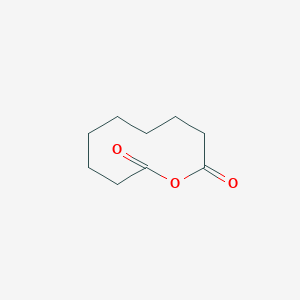
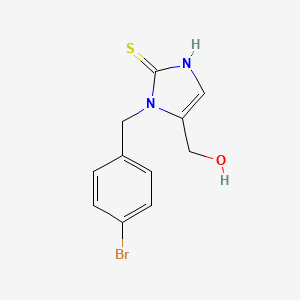
![4-Ethynyl-benzo[1,3]dioxole](/img/structure/B1624282.png)
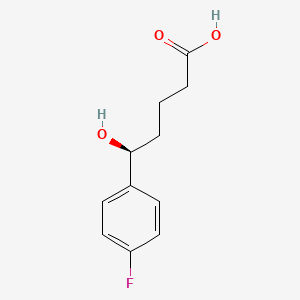
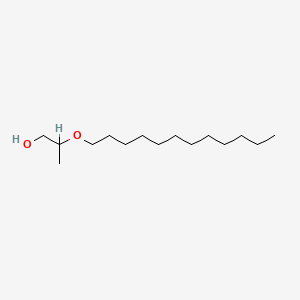
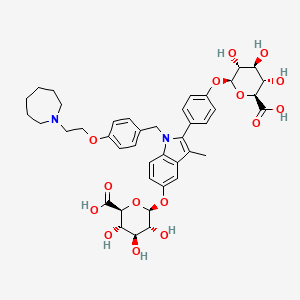
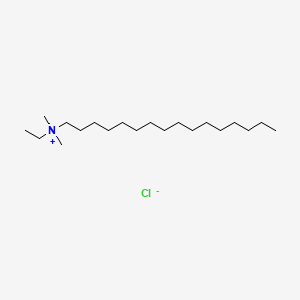
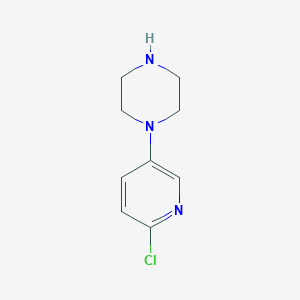
![N-benzyl-2-[(chloroacetyl)amino]benzamide](/img/structure/B1624291.png)
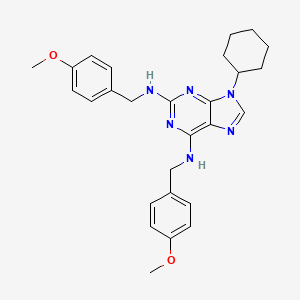
![Phenol, 4-[(1H-purin-6-ylamino)methyl]-](/img/structure/B1624297.png)
